molecular formula C11H25NO B8288435 Racemic 1-amino-2-undecanol

Racemic 1-amino-2-undecanol

Cat. No.: B8288435
M. Wt: 187.32 g/mol
InChI Key: NSEKSRWWQUGVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Racemic 1-amino-2-undecanol is an organic compound with the molecular formula C11H25NO It is a primary aliphatic alcohol with an amino group attached to the second carbon of an undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Racemic 1-amino-2-undecanol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-2-undecanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-undecanone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of 1-amino-2-undecanol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Racemic 1-amino-2-undecanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide, which can then undergo further substitution.

Major Products:

    Oxidation: 2-Undecanone or 2-undecanal.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Racemic 1-amino-2-undecanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a precursor for the synthesis of bioactive compounds and is used in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-amino-2-undecanol involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also interacts with enzymes and receptors, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

    1-Amino-2-decanol: Similar structure but with a shorter carbon chain.

    1-Amino-2-dodecanol: Similar structure but with a longer carbon chain.

    2-Amino-1-undecanol: Isomer with the amino group on the first carbon.

Uniqueness: Racemic 1-amino-2-undecanol is unique due to its specific chain length and the position of the amino group, which confer distinct physicochemical properties and biological activities. Its balance of hydrophilic and hydrophobic regions makes it particularly effective in applications requiring amphiphilic molecules.

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

1-aminoundecan-2-ol

InChI

InChI=1S/C11H25NO/c1-2-3-4-5-6-7-8-9-11(13)10-12/h11,13H,2-10,12H2,1H3

InChI Key

NSEKSRWWQUGVJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CN)O

Origin of Product

United States

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